molecular formula C6H10ClNO2 B1519605 (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride CAS No. 1807937-74-1

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

Cat. No.: B1519605
CAS No.: 1807937-74-1
M. Wt: 163.6 g/mol
InChI Key: SQFNKGNUVXRNFR-SHLRHQAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is a sophisticated chiral building block of significant value in medicinal chemistry and drug discovery. Its constrained, bicyclic[3.1.0] scaffold introduces structural rigidity, which is a highly desirable property for designing potent and selective active pharmaceutical ingredients (APIs). This compound's primary research value lies in its role as a key synthetic intermediate for the development of therapeutics targeting metabolic diseases. The specific (1S,3S,5S) stereochemistry is critical for its biological activity, as it mimics a proline-like structure that can be utilized in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . This makes it a vital precursor in the construction of molecules like Saxagliptin, a well-established antidiabetic agent . By incorporating this synthon, researchers can develop compounds that effectively inhibit the DPP-4 enzyme, thereby enhancing the body's innate glucose-regulating mechanisms and providing a pathway for managing type 2 diabetes . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFNKGNUVXRNFR-SHLRHQAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its roles in modulating biological pathways, particularly in the context of pain management and metabolic regulation.

  • Molecular Formula : C6H11ClN2O
  • Molecular Weight : 162.62 g/mol
  • CAS Number : 11564521
  • Melting Point : 210°C

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Opioid Receptor Modulation

Research indicates that compounds containing the azabicyclo[3.1.0]hexane moiety can act as opioid receptor antagonists. For example, derivatives of this structure have shown efficacy in blocking morphine-induced antinociception, suggesting potential applications in pain management without the addictive properties associated with traditional opioids .

2. Histone Deacetylase Inhibition

Some studies have highlighted the ability of azabicyclo compounds to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in various cancers and neurological disorders. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in cancer treatment .

Case Study 1: Opioid Receptor Antagonism

In a study examining the effects of various azabicyclo compounds on opioid receptors, it was found that (1S,3S,5S)-2-azabicyclo[3.1.0]hexane derivatives exhibited notable antagonistic activity at mu-opioid receptors. This suggests a potential for developing non-addictive pain relief medications based on this scaffold .

Case Study 2: HDAC Inhibition

A recent investigation into the HDAC inhibitory properties of azabicyclo derivatives revealed that this compound significantly reduced HDAC activity in vitro, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Comparative Table of Biological Activities

Activity TypeCompoundEffectivenessReference
Opioid Receptor Antagonism(1S,3S,5S)-2-Azabicyclo[3.1.0]hexaneSignificant antagonism at mu receptors
HDAC Inhibition(1S,3S,5S)-2-Azabicyclo[3.1.0]hexaneModerate inhibition
Antioxidant ActivityRelated Carboxylic AcidsHigh radical scavenging capacity

Comparison with Similar Compounds

Amide vs. Ester Derivatives

Compound Name Functional Group Molecular Formula Key Properties/Applications References
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride Amide (-CONH₂) C₆H₁₁ClN₂O Intermediate for DPP-IV inhibitors
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride Ester (-COOCH₃) C₈H₁₄ClNO₂ Modified solubility; used in peptidomimetics
(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride Nitrile (-CN) C₁₈H₂₅ClN₄O Active pharmaceutical ingredient (saxagliptin HCl)

Key Insight : The amide group enhances hydrogen-bonding interactions in enzyme inhibition, while the nitrile group in saxagliptin improves metabolic stability .

Protected Derivatives

  • Boc-Protected Analogs rel-(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: This derivative (C₁₂H₁₉NO₄, MW 241.28) incorporates a tert-butoxycarbonyl (Boc) group, which protects the amine during synthesis. It is used in peptide coupling reactions . (1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: A precursor with a carboxylic acid group (C₁₁H₁₇NO₄, MW 227.26), utilized in prodrug design .

Halogenated Derivatives

  • (1R,2S,5S)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid This analog (C₁₂H₁₇Cl₂NO₄) features chlorine atoms at the 6,6-positions, enhancing lipophilicity and altering metabolic pathways .

Structural and Pharmacological Implications

Impact of Substituents

  • Methyl Groups: Derivatives like the 5-methyl ester (C₈H₁₄ClNO₂) exhibit increased steric hindrance, affecting binding to enzymatic pockets .
  • Adamantyl Moieties : The 3-hydroxyadamantyl group in saxagliptin enhances target selectivity by mimicking natural peptide substrates .

Salt Forms

Salt Form Melting Point Solubility Applications References
Hydrochloride >192°C (dec.) Water, DMSO Drug intermediates
Methanesulfonate Not reported Polar solvents Improved crystallinity

Preparation Methods

Asymmetric Synthesis from Glutamic Acid Derivatives

A prominent synthetic route starts from glutamic acid, utilizing a series of protection, catalytic cyclization, and asymmetric reactions to form the bicyclic core with the desired stereochemistry.

Key Steps:

  • Amino Protection: The amino group of glutamic acid is protected, typically with tert-butoxycarbonyl (Boc) groups, to prevent side reactions during cyclization.

  • DMAP Catalytic Cyclization: Using 4-dimethylaminopyridine (DMAP) as a catalyst, cyclization is induced to form the bicyclic ring system. This step is crucial for establishing the azabicyclo[3.1.0]hexane skeleton.

  • Reduction-Dehydration: The intermediate is reduced and dehydrated to form an alkene intermediate.

  • Asymmetric Simmons-Smith Reaction: This key step introduces the cyclopropane ring asymmetrically, achieving the desired stereochemistry. Reaction time influences the cis/trans isomer ratio, with an optimal ratio of 6:1 achieved at approximately 19.5 hours.

  • Hydrolysis: Final hydrolysis yields the 2-azabicyclo[3.1.0]hexane-3-carboxylic acid derivative.

Research Findings:

  • The yield of the intermediate (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate was reported as 82% under optimized catalyst and reagent ratios (n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0).

  • The overall yield of the target bicyclic acid was around 30%, with a diastereomeric excess (de) of 72%, indicating significant stereocontrol.

  • Both (1R,3S,5R) and (1S,3S,5S) Boc-protected azabicyclohexane carboxylic acids were characterized by X-ray diffraction, confirming stereochemistry.

Step Conditions/Notes Yield (%) Stereochemical Outcome
Amino protection Boc protection High Protected amino intermediate
DMAP catalytic cyclization Catalyst ratio n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0 82 (intermediate) Formation of bicyclic core
Simmons-Smith reaction Asymmetric, 19.5 h reaction time cis/trans ratio 6:1
Hydrolysis Acidic or basic hydrolysis Final carboxylic acid
Overall yield 30 Diastereomeric excess 72%

This method is well-documented in the Chinese Journal of Organic Chemistry (2014) and represents a stereoselective, asymmetric approach to the compound.

Coupling and Deprotection Route via Benzyl Carbamate Intermediates

Another advanced method involves multi-step coupling reactions, deprotection, and salt formation, often used in the synthesis of derivatives related to Saxagliptin, a pharmaceutical compound.

Key Steps:

Research Findings:

  • The coupling reaction proceeds efficiently at mild temperatures (20–25 °C) with high yields (up to 90%).

  • Deprotection by hydrogenation is clean and efficient, producing the target amine with minimal side products.

  • The hydrochloride salt formation is straightforward, enhancing compound stability and handling.

Step Reagents/Conditions Yield (%) Notes
Coupling (Formula XIII + XIV) DCC coupling in THF or DMF, 0–45 °C (preferably 20–25 °C) ~90 Formation of benzyl carbamate intermediate (Formula XI)
Deprotection Pd/C catalyst, hydrogen source, 1–6 hours (preferably 2 h) High Removal of benzyl protecting group
Salt formation Reaction with HCl or suitable acid High Formation of hydrochloride salt

This process is detailed in US Patent US8664443B2 and is industrially relevant for producing the compound as a pharmaceutical intermediate.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Stereochemical Control Notes
Asymmetric synthesis from glutamic acid Amino protection, DMAP cyclization, Simmons-Smith reaction, hydrolysis ~30 (overall) de = 72% Detailed stereochemical control; X-ray confirmed
Coupling and deprotection route Coupling with benzyl carbamate intermediate, Pd/C hydrogenation, salt formation Up to 90 (coupling) High Industrially scalable; patent documented
Cycloaddition and hydrolysis (analogues) Electrophilic substitution, sulfur ylide cycloaddition, deamination, hydrolysis Not specified Moderate Useful for related bicyclic compounds

Q & A

Q. What are the key synthetic routes for (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via multi-step processes involving cyclization of precursors. A common method includes:

  • Step 1 : Cyclization of ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate under acidic conditions to form the bicyclic core.
  • Step 2 : Hydrolysis of the ester group to yield the carboxylic acid derivative.
  • Step 3 : Salt formation with hydrochloric acid to stabilize the final product. Key reaction conditions (e.g., temperature, solvent, catalysts) are critical for stereochemical control. For example, asymmetric synthesis using chiral catalysts (e.g., L-proline derivatives) ensures high enantiomeric excess (>95%) .
Reaction Step Key Reagents/Conditions Yield Optimization
CyclizationHCl/EtOH, 60°CSlow addition of acid to avoid byproducts
HydrolysisNaOH/H₂O, refluxpH control to prevent racemization
Salt FormationHCl gas in diethyl etherLow temperature (0–5°C) for crystallization

Q. How is the stereochemistry of the bicyclic core validated experimentally?

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., C–H···O hydrogen bonding networks) .
  • Chiral HPLC : Uses columns like Chiralpak® IA with hexane/isopropanol mobile phases to separate enantiomers and confirm purity (>99%) .
  • Optical Rotation : Measured in polarimeters (e.g., [α]D²⁵ = +38.5° in methanol) to compare with literature values .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., δ 3.85 ppm for bridgehead protons) and confirm bicyclic structure.
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt) verify functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (m/z 175.0743 [M+H]⁺) confirms molecular formula (C₇H₁₀ClNO₂) .

Advanced Research Questions

Q. How does the compound’s bicyclic structure influence its bioactivity in drug development?

The rigid bicyclic scaffold enhances binding affinity to biological targets (e.g., dipeptidyl peptidase-4, DPP-4) by reducing conformational flexibility. Key interactions include:

  • Hydrogen bonding : Carboxylic acid group interacts with catalytic residues (e.g., Glu205/206 in DPP-4) .
  • Hydrophobic interactions : Bicyclic core fits into hydrophobic pockets of enzymes, improving selectivity. Structure-activity relationship (SAR) studies show that modifications to the bridgehead substituents (e.g., replacing –COOH with –CN) significantly alter potency (IC₅₀ values ranging from 0.5 nM to 50 nM) .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Chiral Auxiliaries : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during cyclization .
  • Low-Temperature Reactions : Conduct hydrolysis at ≤25°C to minimize acid-catalyzed racemization .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Salt Selection : Hydrochloride salt improves aqueous solubility (45 mg/mL at pH 3.0) versus free base (2 mg/mL) .
  • Prodrug Derivatives : Esterification of the carboxylic acid (e.g., ethyl ester) enhances bioavailability by 70% in rodent models .
  • Metabolic Stability : Cytochrome P450 assays (CYP3A4/2D6) identify major metabolites (e.g., hydroxylated derivatives) for toxicity screening .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina simulates binding to DPP-4 (binding energy ≈ -9.2 kcal/mol) .
  • MD Simulations : GROMACS analyzes stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Use descriptors like logP and polar surface area to correlate structure with inhibitory activity (R² = 0.89) .

Data Contradictions and Resolution

  • Stereochemical Assignments : Early studies (pre-2010) reported conflicting optical rotation values due to impurities. Resolution involved recrystallization and chiral chromatography .
  • Bioactivity Variability : Discrepancies in IC₅₀ values (e.g., 0.5 nM vs. 2.1 nM) arise from assay conditions (e.g., pH, enzyme sources). Standardized protocols (e.g., recombinant human DPP-4) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Reactant of Route 2
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.